

An In-depth Technical Guide to 4-Methoxy-N,N-dimethylaniline-d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxy-N,N-dimethylaniline-d2

Cat. No.: B15597765

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-Methoxy-N,N-dimethylaniline-d2**. Due to the limited availability of experimental data for the deuterated species, this guide leverages data from its non-deuterated analog, 4-Methoxy-N,N-dimethylaniline, to provide a thorough understanding of the compound. This document includes detailed experimental protocols for synthesis and analysis, and presents key information in structured tables and diagrams to facilitate research and development. The applications of the non-deuterated compound in dye synthesis and photopolymerization are also discussed, providing context for the potential utility of its deuterated counterpart in various research and development settings, particularly in mechanistic studies and as an internal standard.

Chemical Properties

While specific experimental data for **4-Methoxy-N,N-dimethylaniline-d2** is not readily available in the literature, its chemical properties can be reliably extrapolated from its non-deuterated form. The primary difference will be in the molecular weight due to the presence of two deuterium atoms. A common and synthetically practical position for deuteration is on the N,N-dimethyl groups. Therefore, for the purpose of this guide, we will assume the structure to be 4-Methoxy-N,N-bis(methyl-d1)aniline.



Table 1: Core Chemical Properties

Property	Value (4-Methoxy-N,N- dimethylaniline)	Value (4-Methoxy-N,N- dimethylaniline-d2 - Calculated)
Molecular Formula	С9Н13NO	C ₉ H ₁₁ D ₂ NO
Molecular Weight	151.21 g/mol	153.22 g/mol
Appearance	White to light yellow powder or crystals	Expected to be similar
Melting Point	46.0 to 50.0 °C	Expected to be similar
Boiling Point	239.2 ± 23.0 °C at 760 mmHg	Expected to be similar
Density	$1.0 \pm 0.1 \text{ g/cm}^3$	Expected to be similar

Table 2: Spectroscopic Data (for 4-Methoxy-N,N-dimethylaniline)

Technique	Data
¹H NMR	Chemical shifts (δ) in ppm
¹³ C NMR	Chemical shifts (δ) in ppm
FT-IR	Characteristic absorption bands in cm ⁻¹
Mass Spectrometry	m/z ratios of fragments

Note: Specific spectral data for the non-deuterated compound can vary slightly based on the solvent and instrument used. For the d2 analog, the mass spectrum would show a molecular ion peak at m/z 153, and the ¹H NMR would show a reduced integration for the N-methyl protons.

Synthesis and Experimental Protocols

The most common method for the synthesis of 4-Methoxy-N,N-dimethylaniline is the Eschweiler-Clarke reaction.[1] This method can be adapted to produce the d2-labeled



compound by using deuterated reagents.

Synthesis of 4-Methoxy-N,N-dimethylaniline-d2 via Modified Eschweiler-Clarke Reaction

This protocol describes the synthesis of **4-Methoxy-N,N-dimethylaniline-d2** from p-anisidine using deuterated formaldehyde and formic acid-d2.

Materials:

- p-Anisidine
- Deuterated formaldehyde (paraformaldehyde-d2)
- Formic acid-d2
- Sodium carbonate
- · Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware
- · Magnetic stirrer and heating mantle

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add panisidine.
- Add an excess of deuterated formaldehyde and formic acid-d2 to the flask. A typical molar ratio is 1:2.5:2.5 (p-anisidine:deuterated formaldehyde:formic acid-d2).[1]
- Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
 [1]
- Monitor the reaction progress by thin-layer chromatography (TLC).



- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess formic acid-d2 by the slow addition of a saturated sodium carbonate solution until effervescence ceases and the pH is alkaline.[1]
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 4-Methoxy-N,N-dimethylaniline-d2.[1]



Click to download full resolution via product page

Synthesis of 4-Methoxy-N,N-dimethylaniline-d2.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the characterization and quantification of **4-Methoxy-N,N-dimethylaniline-d2**. The most common methods are chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is well-suited for the analysis of **4-Methoxy-N,N-dimethylaniline-d2**.[2]



Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Autosampler and data acquisition software

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

Procedure:

- Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[2]
- Standard Preparation: Prepare a stock solution of the compound in the mobile phase. Create
 a series of working standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 μ m syringe filter.
- Analysis: Set the flow rate to 1.0 mL/min, column temperature to 30 °C, and detection wavelength to 254 nm. Inject 10 μL of the standards and samples.[2]
- Quantification: Identify the peak based on retention time and quantify using a calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of volatile compounds like **4-Methoxy-N,N-dimethylaniline-d2**.[2]

Instrumentation:

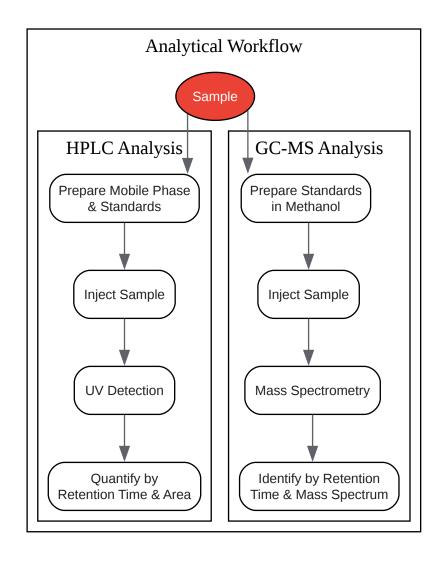


- Gas Chromatograph coupled to a Mass Spectrometer (MS)
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)

Procedure:

- GC Conditions: Set the injector temperature to 250 °C, use a temperature program (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min), and use helium as the carrier gas.
- MS Conditions: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
 [2]
- Standard and Sample Preparation: Prepare solutions in a suitable solvent like methanol.
- Analysis: Inject the standards and samples. Identify the compound by its retention time and mass spectrum. The deuterated compound will have a molecular ion peak at m/z 153.





Click to download full resolution via product page

General Analytical Workflow.

Applications and Logical Relationships

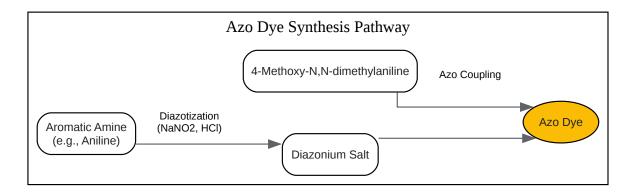
While specific applications for **4-Methoxy-N,N-dimethylaniline-d2** are not documented, its non-deuterated counterpart is a versatile intermediate. Deuterated compounds are frequently used in drug development to study metabolism and pharmacokinetics, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes.[3]

Azo Dye Synthesis

4-Methoxy-N,N-dimethylaniline is a key component in the synthesis of azo dyes. Its electronrich aromatic ring readily undergoes azo coupling with diazonium salts to produce intensely



colored compounds used in textiles and printing.[1]



Click to download full resolution via product page

General Pathway for Azo Dye Synthesis.

Photopolymerization

In polymer chemistry, tertiary amines like 4-Methoxy-N,N-dimethylaniline can act as coinitiators in photopolymerization reactions. They enhance the rate of polymerization by facilitating the generation of free radicals upon exposure to UV or visible light.[1]

Safety and Handling

Limited toxicological data is available for 4-Methoxy-N,N-dimethylaniline. It is structurally related to N,N-dimethylaniline, which is known to be toxic.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Always refer to the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-N,N-dimethylaniline-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597765#4-methoxy-n-n-dimethylaniline-d2-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com